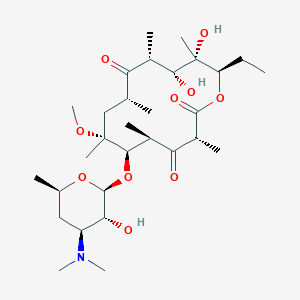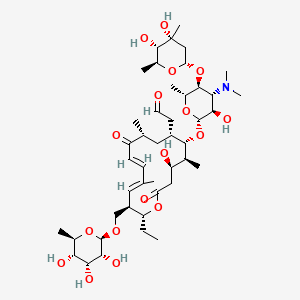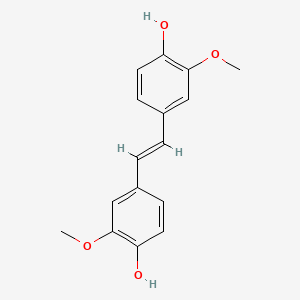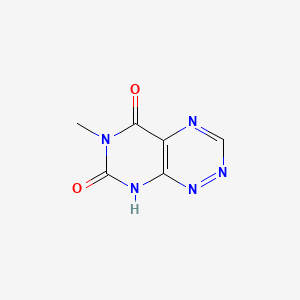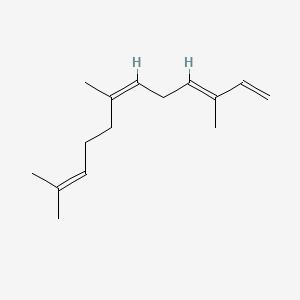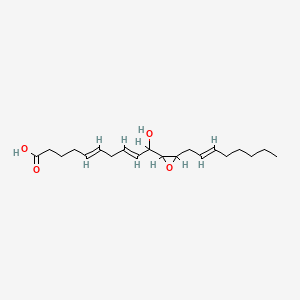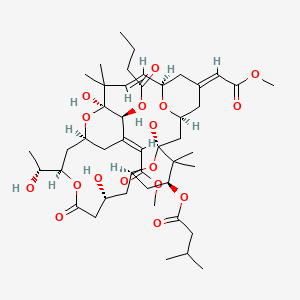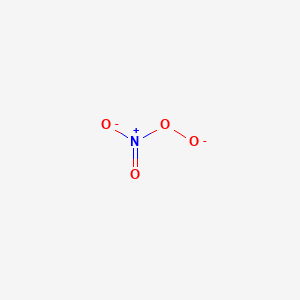
Peroxynitrate ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxynitrate is a nitrogen oxoanion. It is a conjugate base of a peroxynitric acid.
Scientific Research Applications
Reactivity and Formation
- Peroxynitrate, a compound formed from the reaction between nitric oxide and superoxide, has been studied for its reactivity and formation processes. A study by Goldstein & Czapski (1997) demonstrated a method for generating peroxynitrate that is useful for studying its mechanism in the oxidation of various substrates.
Biological and Health Implications
- Peroxynitrite, closely related to peroxynitrate, is involved in various biological and health-related processes. For instance, Pacher, Beckman, & Liaudet (2007) highlighted its role in pathogenic mechanisms in conditions like stroke and chronic inflammatory diseases.
- The oxidation properties of peroxynitrite and its impact on biological molecules like sulfhydryls were investigated by Radi et al. (1991), indicating its potential cytotoxic effects.
Atmospheric and Environmental Impact
- Kirchner et al. (1997) researched the atmospheric degradation of hydrocarbons involving peroxynitrates, highlighting its environmental significance.
Analytical Studies
- Analytical studies like those by Nakashima et al. (2016) have focused on ion-exchange chromatographic analysis of peroxynitric acid, contributing to our understanding of its chemical behavior and decomposition.
Pathophysiological Role
- The pathophysiological role of peroxynitrite, related to peroxynitrate, in conditions like vascular diseases and neurodegeneration was explored by Szabó, Ischiropoulos, & Radi (2007). This illustrates the potential for therapeutic interventions targeting peroxynitrite.
Chemical Properties and Sensing
- The chemical properties of peroxynitrate and related compounds have been the subject of studies like that of Lin et al. (2011), who investigated peroxynitrous-acid-induced chemiluminescence for nitrite sensing.
properties
Molecular Formula |
NO4- |
|---|---|
Molecular Weight |
78.004 g/mol |
IUPAC Name |
oxido nitrate |
InChI |
InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |
InChI Key |
UUZZMWZGAZGXSF-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])O[O-] |
Canonical SMILES |
[N+](=O)([O-])O[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



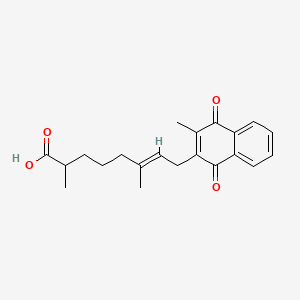

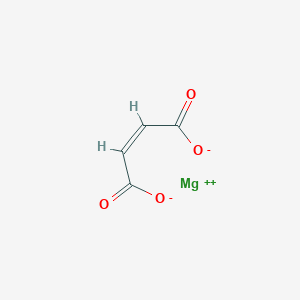
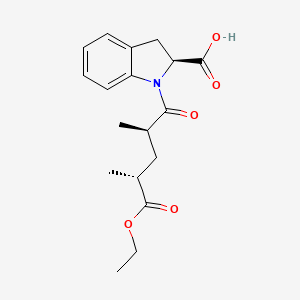
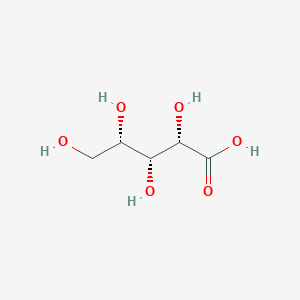
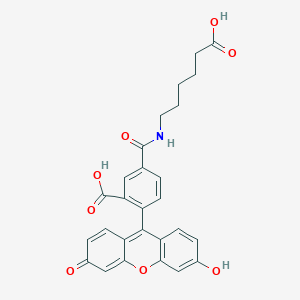
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
